Flutropiumbromid

Übersicht

Beschreibung

Flutropium bromide is a chemical compound with the molecular formula C24H29BrFNO3 and a molecular weight of 478.39 g/mol . It is known for its anticholinergic properties and is primarily used as a bronchodilator to treat respiratory conditions such as asthma and chronic obstructive pulmonary disease .

Wissenschaftliche Forschungsanwendungen

Flutropiliumbromid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Referenzverbindung bei der Untersuchung von Anticholinergika verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und Rezeptorinteraktionen.

Medizin: Weit verbreitet in der Behandlung von Atemwegserkrankungen wie Asthma und chronisch obstruktiver Lungenerkrankung.

Industrie: Eingesetzt bei der Entwicklung neuer Arzneimittel und Therapeutika.

5. Wirkmechanismus

Flutropiliumbromid wirkt als Anticholinergikum, indem es die Wirkung von Acetylcholin an muskarinischen Rezeptoren in der glatten Muskulatur der Atemwege blockiert . Diese Hemmung verhindert die Kontraktion dieser Muskeln, was zu einer Bronchodilatation und verbessertem Luftstrom führt. Die verlängerte Wirkdauer, typischerweise etwa 24 Stunden, macht es für die Erhaltungstherapie bei Patienten mit obstruktiven Atemwegserkrankungen geeignet .

Ähnliche Verbindungen:

Ipratropiumbromid: Ein weiteres Anticholinergikum, das für ähnliche Atemwegserkrankungen eingesetzt wird.

Tiotropiumbromid: Bekannt für seine lang anhaltende bronchodilatatorische Wirkung.

Vergleich: Flutropiliumbromid ist in seiner spezifischen Molekülstruktur einzigartig, was zu seinem besonderen pharmakologischen Profil beiträgt. Im Vergleich zu Ipratropiumbromid hat Flutropiliumbromid eine längere Wirkdauer und kann eine nachhaltigere Linderung für Patienten bieten. Tiotropiumbromid unterscheidet sich zwar auch durch seine lange Wirkdauer, jedoch in seiner Rezeptorbindungsaffinität und Gesamtwirksamkeit .

Wirkmechanismus

Target of Action

Flutropium bromide primarily targets the muscarinic receptors in the smooth muscle of the airways . These receptors play a crucial role in the contraction and relaxation of the smooth muscles, thereby controlling the diameter of the airways.

Mode of Action

Flutropium bromide acts as an anticholinergic agent . It blocks the action of acetylcholine, a neurotransmitter, on muscarinic receptors in the smooth muscle of the airways . Acetylcholine, when bound to these receptors, causes the muscles around the airways to contract, leading to bronchoconstriction or the narrowing of the airways . By inhibiting this action, Flutropium bromide effectively prevents the contraction of these muscles, thereby promoting bronchodilation and easing airflow .

Biochemical Pathways

The biochemical pathway affected by Flutropium bromide is the cholinergic pathway . By blocking the action of acetylcholine on muscarinic receptors, Flutropium bromide disrupts the normal cholinergic signaling in the airways, leading to bronchodilation . The downstream effects of this include improved airflow and reduced symptoms in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Pharmacokinetics

It is typically administered via inhalation, ensuring that the drug is delivered directly to the lungs where it is most needed . This method maximizes its efficacy and minimizes systemic side effects .

Result of Action

The result of Flutropium bromide’s action is the effective suppression of spasms, making it useful for the research of asthma and chronic obstructive pulmonary disease . It promotes bronchodilation, eases airflow, and reduces breathing difficulties . The full therapeutic effects may take a few weeks to become evident, as the drug needs to build up in the system .

Action Environment

The action, efficacy, and stability of Flutropium bromide can be influenced by various environmental factors. It’s important to note that individual patient factors, such as the severity of their condition and their overall health status, can also impact the drug’s effectiveness and tolerability .

Biochemische Analyse

Biochemical Properties

Flutropium bromide acts as an anticholinergic agent . Specifically, it blocks the action of acetylcholine on muscarinic receptors in the smooth muscle of the airways . By inhibiting this action, Flutropium bromide effectively prevents the contraction of these muscles, thereby promoting bronchodilation and easing airflow .

Cellular Effects

Flutropium bromide has been shown to have a significant impact on various types of cells and cellular processes. For instance, it has been found to inhibit the release of histamine from isolated rat mast cells stimulated by antigen . It does not have an antagonistic action against leukotriene D4 and serotonin .

Molecular Mechanism

The mechanism of action of Flutropium bromide revolves around its ability to act as an anticholinergic agent . It blocks the action of acetylcholine on muscarinic receptors in the smooth muscle of the airways . By inhibiting this action, Flutropium bromide effectively prevents the contraction of these muscles, thereby promoting bronchodilation and easing airflow .

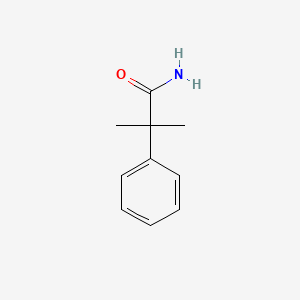

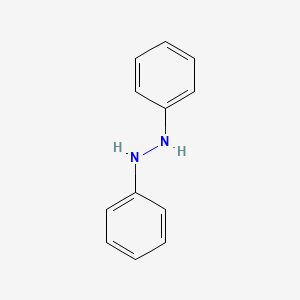

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Flutropium bromide is synthesized through the formal condensation of the carboxy group of hydroxy(diphenyl)acetic acid with the hydroxy group of (3-endo,8-syn)-8-(2-fluoroethyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane . The reaction typically involves the use of organic solvents and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of flutropium bromide involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes multiple purification steps such as crystallization and filtration to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Flutropiliumbromid unterliegt mehreren Arten chemischer Reaktionen, darunter:

Substitutionsreaktionen: Die Substitution einer funktionellen Gruppe durch eine andere.

Oxidations- und Reduktionsreaktionen: Weniger verbreitet, können diese Reaktionen den Oxidationszustand der Verbindung verändern.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Typischerweise mit Reagenzien wie Halogenen oder Nukleophilen unter milden bis moderaten Temperaturbedingungen.

Oxidations- und Reduktionsreaktionen: Möglicherweise mit Oxidationsmitteln wie Kaliumpermanganat oder Reduktionsmitteln wie Natriumborhydrid unter kontrollierten Bedingungen.

Geformte Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene Derivate von Flutropiliumbromid mit unterschiedlichen funktionellen Gruppen ergeben .

Vergleich Mit ähnlichen Verbindungen

Ipratropium Bromide: Another anticholinergic agent used for similar respiratory conditions.

Tiotropium Bromide: Known for its long-acting bronchodilator effects.

Comparison: Flutropium bromide is unique in its specific molecular structure, which contributes to its distinct pharmacological profile. Compared to ipratropium bromide, flutropium bromide has a longer duration of action and may offer more sustained relief for patients. Tiotropium bromide, while also long-acting, differs in its receptor binding affinity and overall efficacy .

Eigenschaften

IUPAC Name |

[(1S,5R)-8-(2-fluoroethyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FNO3.BrH/c1-26(15-14-25)20-12-13-21(26)17-22(16-20)29-23(27)24(28,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,20-22,28H,12-17H2,1H3;1H/q+1;/p-1/t20-,21+,22?,26?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUZASGZEHGWQM-QCERWEEGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048655 | |

| Record name | Flutropium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63516-07-4 | |

| Record name | Flutropium bromide [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063516074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flutropium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUTROPIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3V6HB0M57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

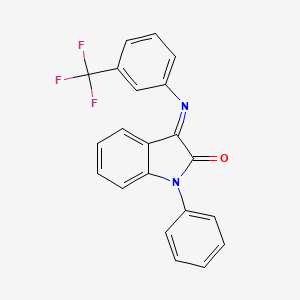

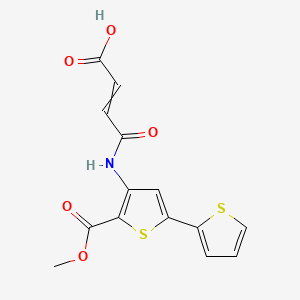

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

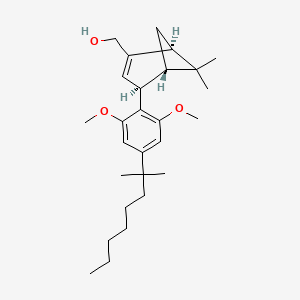

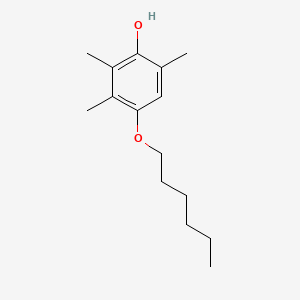

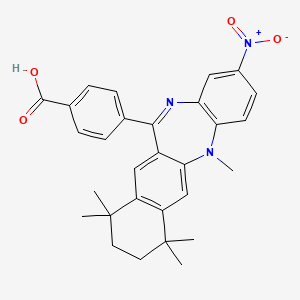

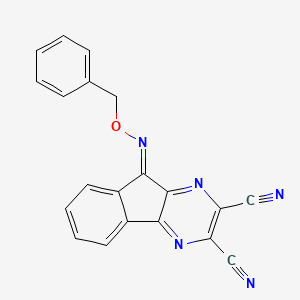

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-8-phenoxy-1-(2-phenylethyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B1673418.png)

![[4-(9H-fluoren-9-yl)piperazin-1-yl]-(6-fluoro-4H-1,3-benzodioxin-8-yl)methanone](/img/structure/B1673420.png)